Guanosine 5'-triphosphate trisodium salt

説明

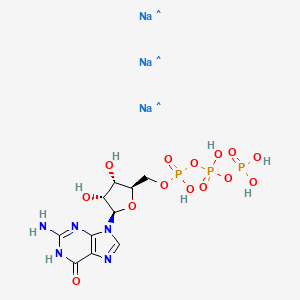

1.1 Chemical Structure and Properties Guanosine 5'-triphosphate trisodium salt (GTP trisodium salt; CAS 36051-31-7) is a nucleotide derivative with the molecular formula C₁₀H₁₃N₅Na₃O₁₄P₃ and a molecular weight of 589.13 g/mol . It consists of a guanine base linked to a ribose sugar and three phosphate groups, with sodium counterions enhancing solubility in aqueous solutions (up to 50 mg/mL in water) . The compound is hygroscopic and typically stored at -20°C or -80°C in solution to prevent hydrolysis .

1.2 Biological Functions and Mechanisms

GTP trisodium salt is a critical molecule in cellular signaling and metabolism. It activates G proteins, which regulate processes such as proliferation, differentiation, and intracellular kinase cascades . GTP also serves as an energy-rich precursor for RNA and DNA synthesis during enzymatic polymerization . Additionally, small GTPases like Ras, Rho, and Rab depend on GTP hydrolysis to control vesicle trafficking, cytoskeletal dynamics, and apoptosis .

特性

CAS番号 |

36051-31-7 |

|---|---|

分子式 |

C10H13N5Na3O14P3 |

分子量 |

589.13 g/mol |

IUPAC名 |

trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

InChIキー |

KZRMTEVIDYXWQW-CYCLDIHTSA-K |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |

物理的記述 |

Solid |

関連するCAS |

28141-84-6 (Parent) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that catalyze the addition of phosphate groups to GMP, resulting in the formation of guanosine 5’-triphosphate .

Industrial Production Methods: In industrial settings, guanosine 5’-triphosphate trisodium salt is typically produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .

化学反応の分析

Types of Reactions: Guanosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can also participate in oxidation-reduction reactions and substitution reactions .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the triphosphate group, resulting in the formation of guanosine diphosphate (GDP) and inorganic phosphate.

Phosphorylation: Kinases catalyze the addition of phosphate groups to guanosine 5’-triphosphate, forming higher phosphorylated derivatives.

Oxidation-Reduction: Guanosine 5’-triphosphate can undergo redox reactions in the presence of specific oxidizing or reducing agents.

Major Products:

Guanosine Diphosphate (GDP): Formed through hydrolysis of guanosine 5’-triphosphate.

Guanosine Monophosphate (GMP): Further hydrolysis of GDP results in the formation of GMP.

科学的研究の応用

Biochemical Functions

Energy Carrier

Guanosine 5'-triphosphate functions as an energy-rich molecule involved in the transfer of phosphate groups in cellular processes. It serves as a substrate for the synthesis of RNA and DNA, acting as a precursor for the formation of nucleotides necessary for nucleic acid synthesis .

Signal Transduction

GTP is integral to signal transduction pathways, particularly those involving G-proteins. It activates these proteins, which are essential for various cellular functions such as proliferation, differentiation, and intracellular signaling cascades . The activation of G-proteins by GTP is critical in regulating physiological responses to hormones and neurotransmitters.

Research Applications

Molecular Biology Techniques

Guanosine 5'-triphosphate is widely used in molecular biology for various applications:

- Transcription and Translation : It is utilized as a substrate in RNA transcription processes .

- Protein Purification : GTP is employed in the purification of proteins such as transducin during biochemical assays .

- Nucleotide Substrate Mixes : It is included in nucleotide mixes to evaluate enzyme activities, such as those of MutT homolog 1 on methylated nucleoside triphosphates .

Cellular Studies

Guanosine 5'-triphosphate is used in studies investigating cellular responses:

- Cell Signaling Pathways : Its role in activating G-proteins allows researchers to study various signaling pathways and their implications in diseases .

- Gene Expression Analysis : By serving as a substrate for RNA polymerases, GTP facilitates the study of gene expression patterns under different conditions .

Therapeutic Potential

Pharmacological Applications

Research indicates potential therapeutic applications for guanosine 5'-triphosphate:

- Neurotransmission Modulation : Analogues of GTP have been studied for their ability to modulate potassium currents in neurons, suggesting a role in neurological therapies .

- Cancer Research : The involvement of GTP in cell signaling pathways makes it a target for cancer research, where aberrant signaling can lead to uncontrolled cell growth .

Case Study 1: Role in Neurotransmission

A study on Aplysia californica demonstrated that guanosine 5'-O-(3-thiotriphosphate), a GTP analogue, activates potassium currents modulated by neurotransmitters. This finding highlights its potential role in understanding synaptic transmission and developing neuropharmacological agents .

Case Study 2: Cancer Cell Signaling

Research has shown that altered GTP signaling pathways contribute to tumorigenesis. Investigating these pathways can provide insights into novel cancer therapies targeting specific G-proteins activated by guanosine 5'-triphosphate .

作用機序

Guanosine 5’-triphosphate trisodium salt exerts its effects by acting as a substrate for GTP-binding proteins (G-proteins). These proteins play a crucial role in signal transduction pathways by binding and hydrolyzing guanosine 5’-triphosphate to guanosine diphosphate. This process activates or inactivates downstream signaling molecules, leading to various cellular responses . Additionally, guanosine 5’-triphosphate trisodium salt is involved in the synthesis of RNA and proteins by providing the necessary energy for these processes .

類似化合物との比較

Stability and Handling Considerations

- GTP Trisodium Salt : Prone to hydrolysis at the β,γ-phosphate bonds; requires cold storage .

- GppNHp : Stable under physiological conditions, enabling long-term activation of G proteins in vitro .

- ATP Trisodium Salt : Similar instability to GTP but primarily used in energy metabolism studies .

Table 1: Comparative Analysis of GTP Trisodium Salt and Analogous Compounds

生物活性

Guanosine 5'-triphosphate (GTP) trisodium salt is a crucial nucleotide involved in various biological processes, particularly in cellular signaling and metabolism. This article explores the biological activity of GTP, including its role in signal transduction, enzymatic reactions, and neuroprotective properties.

Guanosine 5'-triphosphate trisodium salt has the following chemical formula:

- Molecular Weight : 589.13 g/mol

- Chemical Structure : It consists of a guanine base, a ribose sugar, and three phosphate groups. The presence of sodium ions enhances its solubility and stability in aqueous solutions.

Biological Functions

1. Role in Signal Transduction

GTP acts as a key signaling molecule in cells, particularly through its interaction with G-proteins. When GTP binds to G-proteins, it activates them, leading to a cascade of downstream effects that regulate various cellular functions such as:

- Cell Proliferation : GTP is involved in the activation of pathways that promote cell division.

- Differentiation : It plays a role in the differentiation of various cell types by activating specific transcription factors.

- Intracellular Signaling Cascades : GTP activates several kinase pathways that are essential for transmitting signals from the cell surface to the nucleus.

2. Energy Metabolism

As an energy-rich molecule, GTP serves as a precursor for the synthesis of RNA and DNA. It is also involved in protein synthesis where it provides energy for the formation of peptide bonds during translation.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of guanosine, a breakdown product of GTP. Guanosine has been shown to:

- Enhance Glutamate Uptake : It stimulates astrocytic uptake of glutamate, which is crucial for maintaining neurotransmitter balance in the brain. This effect is particularly significant under conditions of high synaptic glutamate levels .

- Promote Neuroprotection : Guanosine has been associated with protective effects in neurodegenerative conditions and ischemic injuries. Its levels increase significantly following brain injuries, suggesting a potential role as an endogenous neuroprotective agent .

Research Findings and Case Studies

The biological activity of GTP can be attributed to several mechanisms:

- G-Protein Activation : Upon binding to a receptor, GTP replaces GDP on G-proteins, triggering conformational changes that activate downstream signaling pathways.

- Phosphorylation Reactions : GTP serves as a substrate for various kinases that phosphorylate target proteins, modulating their activity.

- Neurotransmitter Regulation : Guanosine enhances the uptake of neurotransmitters like glutamate, which can mitigate excitotoxicity during neuronal stress.

Q & A

Basic: What methodological precautions are critical when preparing GTP trisodium salt solutions for cell-based assays?

GTP trisodium salt solutions must be prepared in nuclease-free, deionized water to avoid contamination and hydrolysis. Fresh preparation is recommended due to its susceptibility to enzymatic degradation in aqueous environments, as observed in protocols for structurally similar nucleotides like ATP . For short-term storage (≤24 hours), maintain solutions at 4°C in sterile, amber vials to limit light exposure. Long-term storage requires aliquoting at -70°C without stabilizers, as repeated freeze-thaw cycles accelerate decomposition .

Basic: What is the mechanistic role of GTP trisodium salt in G protein-coupled receptor (GPCR) signaling?

GTP trisodium salt binds to the α-subunit of heterotrimeric G proteins, inducing a conformational change that dissociates the subunit from the βγ complex. This activated α-subunit regulates downstream effectors (e.g., adenylate cyclase, phospholipase C) to modulate processes like cell proliferation and apoptosis. The hydrolysis of GTP to GDP by intrinsic GTPase activity terminates signaling, a cycle controlled by Ras/Rho family GTPases .

Advanced: How can researchers design experiments to distinguish GTP hydrolysis-dependent vs. hydrolysis-independent effects in kinase activation studies?

- Hydrolysis-independent mechanisms : Use non-hydrolyzable analogs like Guanosine 5'-[β,γ-imido]triphosphate (GMP-PNP) to lock G proteins in an active state .

- Hydrolysis-dependent effects : Compare time-resolved activation kinetics using wild-type GTP and GTPγS (a slow-hydrolysis analog).

- Controls : Include GDP or GTPase-activating proteins (GAPs) to validate specificity. Monitor phosphorylation events via Western blot or fluorescence resonance energy transfer (FRET) .

Advanced: How should conflicting data on GTP’s efficacy in stabilizing microtubule dynamics be resolved?

Discrepancies may arise from variations in salt form (trisodium vs. dilithium), purity, or buffer conditions (e.g., Mg²⁺ concentration). To address this:

- Standardization : Use HPLC-purified GTP (>98% purity) and validate concentrations via UV spectrophotometry (ε = 13,700 M⁻¹cm⁻¹ at 252 nm) .

- Buffer optimization : Include 1–2 mM MgCl₂ to enhance GTP binding to tubulin.

- Cross-validation : Compare results with structurally stable analogs like GTPγS or GMP-CPP .

Methodological: What techniques are optimal for assessing GTP trisodium salt stability under different storage conditions?

- Degradation analysis : Use ion-pair HPLC with a C18 column and triethylammonium acetate buffer (pH 6.5) to separate GTP from degradation products (GDP, GMP).

- Thermal stability : Perform accelerated stability testing at 25°C, 4°C, and -70°C over 30 days. Quantify degradation rates via peak area normalization .

- Lyophilization : For long-term stability, lyophilize aliquots and reconstitute in DEPC-treated water to minimize RNase contamination .

Advanced: What strategies mitigate cross-talk between GTP and ATP-dependent pathways in metabolic flux assays?

- Enzymatic inhibition : Use ATP-specific inhibitors like sodium orthovanadate or apyrase to deplete endogenous ATP pools.

- Isotopic labeling : Employ [α-³³P]-GTP to track incorporation into RNA/DNA, distinguishing it from ATP-driven processes via autoradiography .

- Compartmentalization : Use permeabilized cells or isolated organelles (e.g., mitochondria) to restrict nucleotide access .

Basic: How does GTP trisodium salt contribute to RNA biosynthesis compared to ATP?

GTP serves as an energy-rich monomer for RNA polymerases during transcription elongation. Unlike ATP, GTP’s guanine base pairs specifically with cytidine in RNA, influencing secondary structures (e.g., G-quadruplexes). Its lower cellular concentration (∼0.5 mM vs. 2–5 mM ATP) necessitates precise quantification via enzymatic assays (e.g., luciferase-based detection) .

Advanced: What experimental controls are essential when studying GTPase activity in Rho kinase (ROCK) signaling?

- Negative controls : Use GTPase-deficient mutants (e.g., RhoA G14V) or GTPase inhibitors (e.g., Y-27632).

- Positive controls : Include constitutively active RhoA (Q63L) or GTPγS.

- Validation : Measure GTP hydrolysis via malachite green assay or radioactive [γ-³²P]GTP incorporation .

Methodological: How can researchers quantify GTP turnover rates in live-cell imaging studies?

- FRET-based biosensors : Use Raichu-RhoA or similar probes to visualize real-time GTP binding and hydrolysis .

- Fluorescent analogs : Incorporate BODIPY-FL-GTP for spatiotemporal tracking via confocal microscopy.

- Mathematical modeling : Apply Michaelis-Menten kinetics to estimate turnover rates from time-lapse data .

Advanced: What factors explain variability in GTP-dependent vesicle fusion assays across lipid compositions?

- Lipid specificity : Anionic lipids (e.g., phosphatidylserine) enhance Rab-GTPase membrane anchoring.

- Nucleotide exchange : Include guanine nucleotide exchange factors (GEFs) like DENND1A to accelerate GTP loading onto Rab proteins.

- Contamination checks : Verify lipid preparations via mass spectrometry to exclude oxidized species that inhibit fusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。